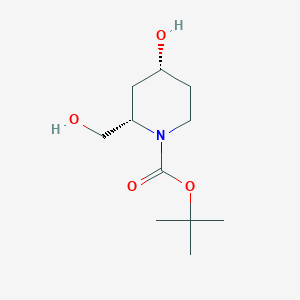
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine (NCPMP) is a cyclic, nitrogen-containing organic compound that has been studied for its potential applications in scientific research. NCPMP has been studied for its ability to interact with a variety of biomolecules, such as proteins, enzymes, and neurotransmitters. This compound has the potential to be used in a variety of laboratory experiments, ranging from biochemical assays to drug discovery.
科学的研究の応用
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine has been studied for its potential applications in scientific research. It has been used to study the effects of neurotransmitters on the brain, as well as to study the effects of drugs on the body. It has also been used to study the effects of certain proteins on the body, as well as to study the effects of certain enzymes on the body. N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine has also been used to study the effects of certain hormones on the body, as well as to study the effects of certain hormones on the behavior of animals.
作用機序
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine acts as an agonist of certain neurotransmitters, such as serotonin and dopamine. It binds to these neurotransmitters and activates them, resulting in an increase in their activity. N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine also binds to certain proteins, such as G-protein coupled receptors, and activates them, resulting in an increase in their activity. Finally, N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine binds to certain enzymes, such as tyrosine hydroxylase, and activates them, resulting in an increase in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine depend on the specific target that it is interacting with. N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine has been shown to increase the activity of certain neurotransmitters, resulting in an increase in the activity of certain brain regions. N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine has also been shown to increase the activity of certain proteins, resulting in an increase in the activity of certain cellular processes. Finally, N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine has been shown to increase the activity of certain enzymes, resulting in an increase in the activity of certain metabolic pathways.
実験室実験の利点と制限
The advantages of using N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine in laboratory experiments include its ability to interact with a variety of biomolecules, its ability to activate certain proteins, and its ability to activate certain enzymes. The limitations of using N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine in laboratory experiments include its potential toxicity, its potential to cause side effects, and its potential to interact with other compounds.
将来の方向性
The potential future directions for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine include its use in drug discovery, its use in the development of new therapeutic agents, its use in the development of new diagnostic tools, its use in the study of the effects of certain hormones on the body, and its use in the study of the effects of certain proteins on the body. Additionally, N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine could be used to study the effects of certain drugs on the body, as well as to study the effects of certain enzymes on the body. Finally, N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine could be used to study the effects of certain neurotransmitters on the body, as well as to study the effects of certain hormones on the behavior of animals.
合成法
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine is synthesized via a two-step process. First, a cyclopropylmethyl group is added to the 1-methyl-1H-pyrazol-4-amine molecule. This is done by reacting the molecule with a cyclopropylmethyl halide in the presence of a base, such as sodium hydroxide. The second step is the addition of the nitrogen atom to the cyclopropylmethyl group. This is done by reacting the cyclopropylmethyl group with a nitrile in the presence of a base, such as potassium carbonate.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine involves the reaction of cyclopropylmethylamine with 1-methyl-1H-pyrazol-4-carboxylic acid, followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": [ "Cyclopropylmethylamine", "1-methyl-1H-pyrazol-4-carboxylic acid", "Hydrogen gas", "Palladium on carbon catalyst", "Sodium borohydride", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopropylmethylamine is reacted with 1-methyl-1H-pyrazol-4-carboxylic acid in methanol and diethyl ether to yield the intermediate N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-carboxamide.", "Step 2: The intermediate is then reduced using hydrogen gas and a palladium on carbon catalyst in methanol to yield N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine.", "Step 3: The final product is purified by recrystallization from water." ] } | |
CAS番号 |
1156237-49-8 |
製品名 |
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine |
分子式 |
C8H13N3 |
分子量 |
151.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



